molecular formula C15H15N3O3S B2931284 N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1022026-41-0

N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2931284
CAS RN: 1022026-41-0
M. Wt: 317.36
InChI Key: WLHWXSJURIDJRT-UHFFFAOYSA-N
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Description

“N-(5-nitro-1,3-thiazol-2-yl)formamide” is a compound with the CAS Number: 500-08-3. It has a molecular weight of 173.15 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “N-(5-nitro-1,3-thiazol-2-yl)formamide” is 1S/C4H3N3O3S/c8-2-6-4-5-1-3 (11-4)7 (9)10/h1-2H, (H,5,6,8) .


Physical And Chemical Properties Analysis

“N-(5-nitro-1,3-thiazol-2-yl)formamide” has a melting point of 192-194°C . It also has limited aqueous solubility in the pH range of the gastrointestinal tract .

Scientific Research Applications

Synthesis and Pharmaceutical Importance of Thiazole Derivatives Thiazole derivatives, such as the ones synthesized in the study by Samadhiya et al. (2012), have been explored for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These compounds, including N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide, demonstrate the versatility of thiazole-based compounds in developing potential therapeutic agents (Samadhiya, Sharma, Srivastav, & Srivastava, 2012).

Antitubercular Activity Another study by Samadhiya et al. (2013) synthesized a series of 4-oxo-thiazolidine derivatives from 2-amino-5-nitrothiazole, demonstrating their antibacterial, antifungal, and specifically, antitubercular activities. This highlights the potential of thiazole compounds in addressing tuberculosis, a major global health concern (Samadhiya, Sharma, & Srivastava, 2013).

Carbonic Anhydrase Inhibition Research by Büyükkıdan et al. (2013) on metal complexes of heterocyclic sulfonamide, which include thiazole derivatives, identified their significant carbonic anhydrase inhibitory properties. Such inhibitors have applications in treating glaucoma, epilepsy, and altitude sickness, suggesting the potential medical applications of thiazole derivatives in enzyme inhibition (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Anticancer Activity The exploration of thiazole derivatives for their anticancer properties is evident in the study by Gomha et al. (2017), where novel thiazole and 1,3,4-thiadiazole derivatives were synthesized and evaluated as potent anticancer agents. This research underscores the potential of thiazole compounds in developing new therapeutic strategies against cancer (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety and Hazards

The safety information for “N-(5-nitro-1,3-thiazol-2-yl)formamide” includes hazard statements H302 and H317. Precautionary statements include P261, P264, P270, P272, P280, P301+P312, P302+P352, P330, P333+P313, P363, and P501 .

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13(17-14-16-10-12(22-14)18(20)21)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHWXSJURIDJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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